molecular formula C9H8BrNO2 B580516 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one CAS No. 1260778-66-2

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Katalognummer B580516
CAS-Nummer: 1260778-66-2
Molekulargewicht: 242.072
InChI-Schlüssel: PAIXLUJFHMKEMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one” is a chemical compound with the molecular formula C9H8BrNO2 . It has a molecular weight of 242.07 . It is a solid substance that is stored in dry conditions at 2-8°C .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2H-1,4-Benzoxazin-3 (4H)-one, a benzoxazine derivative, has been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .


Molecular Structure Analysis

The InChI key for “7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one” is PAIXLUJFHMKEMR-UHFFFAOYSA-N . The canonical SMILES representation is CN1C(=O)COC2=C1C=CC(=C2)Br .


Physical And Chemical Properties Analysis

“7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one” is a solid substance with a molecular weight of 242.07 g/mol . It has a topological polar surface area of 29.5 Ų and a complexity of 222 . It does not have any rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The synthesis of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids has been achieved through a regioselective one-pot reaction. These compounds were tested for their in vitro anticancer activity against four human cancer cell lines: HeLa (cervical), MCF-7 (breast), A549 (lung), and PC3 (prostate). Remarkably, three of the synthesized compounds exhibited significant anticancer effects compared to the standard drug etoposide . Further molecular docking studies with the epidermal growth factor receptor (EGFR) supported their anticancer potential.

Antibacterial Properties

The 1,4-benzoxazine scaffold, including derivatives like our compound of interest, has demonstrated antibacterial activity . Researchers have explored its potential in combating bacterial infections, making it an interesting candidate for further investigation.

Antithrombotic Effects

The 1,4-benzoxazine derivatives have also been studied for their antithrombotic properties . Understanding their mechanisms of action and potential applications in preventing blood clot formation could be valuable.

Anticonvulsant Activity

Our compound falls within the class of 1,4-benzoxazines known for their anticonvulsant effects . Investigating its impact on seizure control and neuronal excitability could yield valuable insights.

Immunomodulatory Potential

Isoxazole derivatives, such as those linked to our compound, are known for their immunomodulatory properties . Exploring their effects on the immune system could lead to novel therapeutic approaches.

Other Biological Activities

The 1,4-benzoxazine and isoxazole scaffolds have been associated with various other activities, including dopamine agonism , PI3Kinase inhibition , and PGI2 receptor activation . Investigating these aspects further may reveal additional applications.

Safety and Hazards

The safety information for “7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one” indicates that it may cause skin and eye irritation . The precautionary statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Zukünftige Richtungen

While there is limited information on the specific future directions for “7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one”, the synthesis of benzoxazine derivatives and their potential applications in medicinal chemistry suggest promising avenues for future research .

Eigenschaften

IUPAC Name

7-bromo-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIXLUJFHMKEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716499
Record name 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

CAS RN

1260778-66-2
Record name 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.